(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, nitro, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps often include:
Nitration: Introduction of the nitro group into the aromatic ring.
Aldol Condensation: Formation of the enone structure.
Amidation: Introduction of the amide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the cyano group can lead to carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the effects of nitro and cyano groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(4-nitrophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methyl groups.
(2E)-2-cyano-N-(4-methylphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the nitro group.
(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-phenylprop-2-enamide: Similar structure but lacks one of the methyl groups.
Uniqueness
The presence of both nitro and cyano groups in (2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide makes it unique compared to similar compounds. These functional groups provide distinct chemical reactivity and potential biological activity, setting it apart from other related compounds.
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H15N3O3/c1-12-3-6-14(7-4-12)10-15(11-19)18(22)20-16-8-5-13(2)9-17(16)21(23)24/h3-10H,1-2H3,(H,20,22)/b15-10+ |
InChI Key |
LJQYUAOOVRHZQR-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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